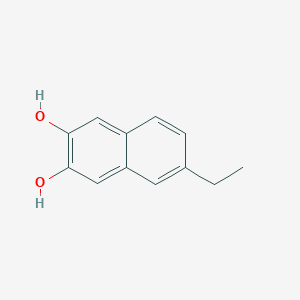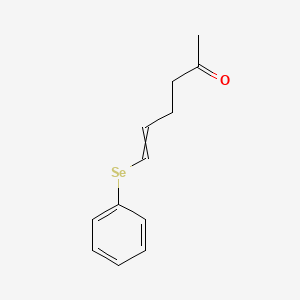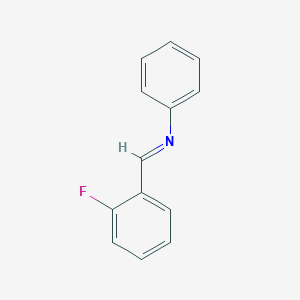![molecular formula C16H14O B14282752 1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene CAS No. 122134-95-6](/img/structure/B14282752.png)
1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene is an aromatic acetylene derivative This compound is characterized by the presence of a methoxy group and a methylphenyl group attached to a benzene ring through an ethynyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene can be synthesized through several methods. One common approach involves the reaction of 1-ethynyl-4-methoxy-2-methylbenzene with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts . This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods and conditions can vary depending on the desired application and production scale.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the ethynyl linkage or other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with different electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce halogen atoms to the benzene ring.
Applications De Recherche Scientifique
1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene involves its interaction with specific molecular targets and pathways. For instance, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions to yield the final product.
Comparaison Avec Des Composés Similaires
- 4-Methoxyphenylacetylene
- 1-Ethynyl-4-methoxy-2-methylbenzene
- 4-Methoxy-2-methylphenylacetylene
Comparison: 1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene is unique due to its specific substitution pattern and the presence of both methoxy and methylphenyl groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
122134-95-6 |
|---|---|
Formule moléculaire |
C16H14O |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
1-methoxy-2-[2-(4-methylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H14O/c1-13-7-9-14(10-8-13)11-12-15-5-3-4-6-16(15)17-2/h3-10H,1-2H3 |
Clé InChI |
KYRKZBFKNAAUBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14282715.png)
![1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one](/img/structure/B14282718.png)


![1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B14282745.png)
